((Methylsulfinyl)methyl)diphenylphosphine oxide
Overview
Description
((Methylsulfinyl)methyl)diphenylphosphine oxide: is an organophosphorus compound with a unique structure that includes a phosphine oxide group bonded to a diphenyl group and a methylsulfinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Methylsulfinyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a methylsulfinylmethylating agent under controlled conditions. One common method includes the use of methylsulfinylmethane and a base to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: ((Methylsulfinyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfinylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((Methylsulfinyl)methyl)diphenylphosphine oxide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, influencing various biochemical pathways.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of ((Methylsulfinyl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Diphenylphosphine oxide: Lacks the methylsulfinylmethyl group, resulting in different reactivity and applications.
Methylsulfinylmethylphosphine oxide: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness: ((Methylsulfinyl)methyl)diphenylphosphine oxide is unique due to the presence of both the diphenylphosphine oxide and methylsulfinylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[methylsulfinylmethyl(phenyl)phosphoryl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2PS/c1-18(16)12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYDMGLSQYXARV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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